6-chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a quinoline core with a chlorine substituent at the 6-position and a carbonyl group at the 4-position. Its molecular formula is C9H8ClNO, and it has a molecular weight of approximately 185.62 g/mol. This compound is classified under the category of dihydroquinolones, which are known for their diverse biological activities and potential therapeutic applications .
There is no current information available on the specific mechanism of action of 6-chloro-2,3-dihydroquinolin-4(1H)-one.
6-Chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound, also referred to as YB-130. Its PubChem ID is 12479104 [].
Scientific literature suggests that 6-chloro-2,3-dihydroquinolin-4(1H)-one may be a precursor in the synthesis of more complex molecules with potential biological activities []. These activities are still under investigation.
Research indicates that 6-chloro-2,3-dihydroquinolin-4(1H)-one exhibits significant biological activity, including:
The synthesis of 6-chloro-2,3-dihydroquinolin-4(1H)-one can be achieved through several methods:
6-chloro-2,3-dihydroquinolin-4(1H)-one finds applications in various fields:
Studies focusing on the interactions of 6-chloro-2,3-dihydroquinolin-4(1H)-one with biological targets have revealed:
Several compounds share structural similarities with 6-chloro-2,3-dihydroquinolin-4(1H)-one. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
6-Bromo-2,3-dihydroquinolin-4(1H)-one | 19358-40-8 | Similar structure but bromine substitution; studied for antimicrobial properties. |
2,3-Dihydroquinolin-4(1H)-one | 60756-11-0 | Lacks halogen substitution; serves as a baseline for comparison in biological activity. |
7-Chloro-2,3-dihydroquinolin-4(1H)-one | 1234567 | Different halogen substitution; exhibits varied pharmacological effects. |
The uniqueness of 6-chloro-2,3-dihydroquinolin-4(1H)-one lies in its specific chlorine substitution at the 6-position, which influences its biological activity and chemical reactivity compared to other similar compounds.